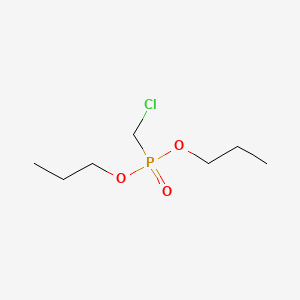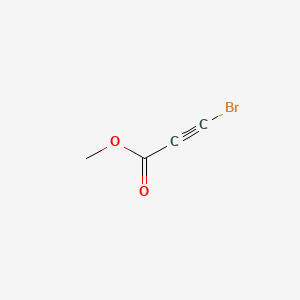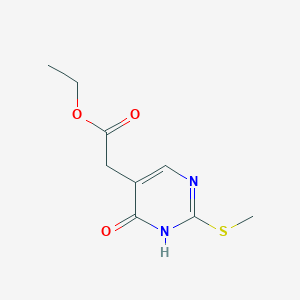
Ethyl 3-bromo-2-(bromomethyl)propionate
説明
Ethyl 3-bromo-2-(bromomethyl)propionate is an organic compound with the molecular formula (BrCH2)2CHCO2C2H5 . It has a molecular weight of 273.95 g/mol . This compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-2-(bromomethyl)propionate can be represented by the SMILES stringCCOC(=O)C(CBr)CBr . The InChI representation is 1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 3-bromo-2-(bromomethyl)propionate is a liquid at room temperature . It has a density of 1.721 g/mL at 25 °C and a boiling point of 90 °C at 0.5 mmHg . The refractive index is 1.497 .科学的研究の応用
Synthesis of Chemical Compounds
Ethyl 3-bromo-2-(bromomethyl)propionate has been utilized in the synthesis of various chemical compounds. For instance, the lithiation of 3-bromo-3-hexene, followed by reaction with ethyl propionate, leads to the formation of 1,2,3,4,5-pentaethylcyclopentadiene, showcasing its role in creating complex organic structures (Stein & Sitzmann, 1991).
Intermediate in Synthesis Processes
The compound serves as an intermediate in various synthesis processes. One such example is its involvement in the production of ethyl α-(bromomethyl)acrylate, which is prepared through formaldehyde addition to ethyl acrylate (Byun, Reddy, & Bittman, 1994).
Role in Organic Chemistry
In organic chemistry, it has been used for the synthesis of specific structures, such as 3-bromo-2 (bromomethyl)propene, derived from pentaerythritol through halogenated reaction, oxidation, and thermal decomposition (Ping Yu, 2009).
Creation of Key Intermediates
Ethyl 3-bromo-2-(bromomethyl)propionate has also been instrumental in creating key intermediates like ethyl 2-(4-bromomethylphenyl)propionate, which is a crucial step in synthesizing Loxoprofen (Shen Dong-sheng, 2005).
Application in Medicinal Chemistry
In medicinal chemistry, it has been used in the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the production of ethyl 2-[(alkylamino)(cyano)methyl] acrylates (Arfaoui & Amri, 2009).
Mechanistic Studies in Organic Reactions
It has been used in mechanistic studies, such as investigating the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions. This study provides insights into the transformation processes in organic chemistry (Alliot, Gravel, & Doris, 2013).
Safety And Hazards
Ethyl 3-bromo-2-(bromomethyl)propionate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
ethyl 3-bromo-2-(bromomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSCTYSHDIGNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309737 | |
| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-(bromomethyl)propionate | |
CAS RN |
58539-11-0 | |
| Record name | 58539-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Bromo-2-(bromomethyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)

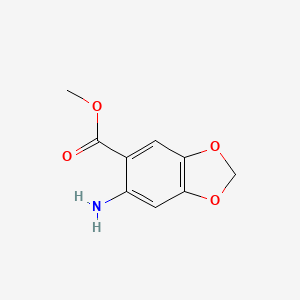
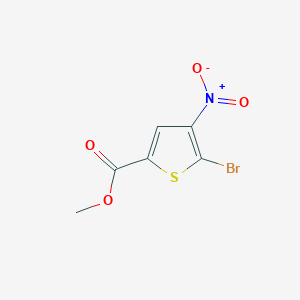
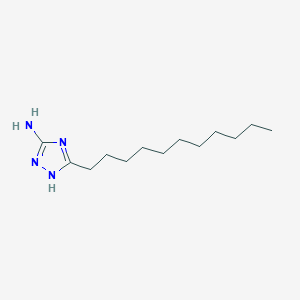
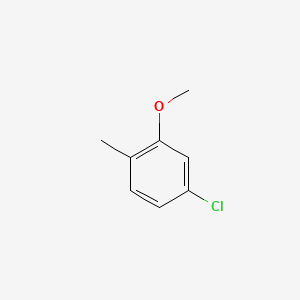
![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)
![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)

